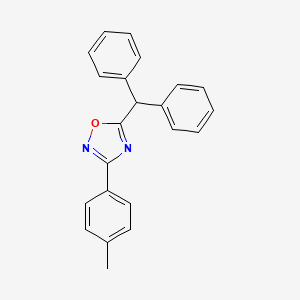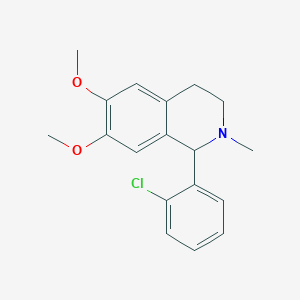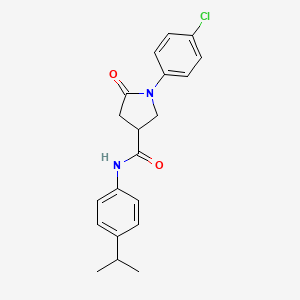![molecular formula C18H23N3O2 B4900653 6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4900653.png)
6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nicotinamide derivatives, including compounds structurally related to 6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide, often involves complex reactions tailored to introduce specific substituents on the nicotinamide ring. Methods include direct functionalization of the pyridine ring, coupling reactions, and modifications of existing nicotinamide compounds to introduce desired functional groups (Wijtmans et al., 2004).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is critical for their chemical and biological activities. X-ray crystallography studies provide detailed information on the conformation and stereochemistry of these compounds, influencing their reactivity and interaction with biological targets. Structural analyses reveal that subtle changes in the substitution pattern on the nicotinamide ring can significantly affect the molecule's overall properties and reactivity (Shetty et al., 2018).
Chemical Reactions and Properties
Nicotinamide derivatives participate in various chemical reactions, reflecting their versatile reactivity. These reactions include redox processes, nucleophilic substitutions, and interactions with radicals. The presence of functional groups such as the dimethylamino and methoxyphenyl groups influences the compound's reactivity, making it a candidate for further functionalization and application in organic synthesis (Abdel-Aziz, 2007).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. These properties are crucial for the compound's application in different contexts, including pharmaceutical formulations and chemical reactions. Thermoanalytical techniques such as TGA and DSC provide insights into the thermal behavior and stability of these compounds (Shetty et al., 2018).
Chemical Properties Analysis
The chemical behavior of nicotinamide derivatives, including their reactivity towards other molecules and their role as intermediates in synthetic pathways, is a key area of study. The electron-donating and withdrawing effects of substituents like dimethylamino and methoxy groups affect the compound's reactivity, enabling its participation in various organic reactions and its potential as a pharmacophore in drug development (Wijtmans et al., 2004).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-21(2)17-11-8-15(13-20-17)18(22)19-12-4-5-14-6-9-16(23-3)10-7-14/h6-11,13H,4-5,12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAASMUSQYGJPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)NCCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4900570.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide](/img/structure/B4900580.png)
![N-(3,4-dimethylphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4900586.png)

![(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4900596.png)




![ethyl 2-methyl-5-oxo-1-phenyl-4-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4900670.png)
![2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4900683.png)

![1-[(1-{[6-(isobutylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4900687.png)